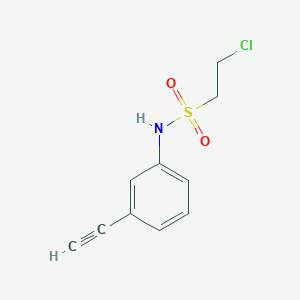
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C10H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with a chloro group and an ethynylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst.
Formation of 2-chloroethanesulfonyl chloride: This intermediate can be synthesized by the chlorination of ethanesulfonyl chloride.
Coupling Reaction: The final step involves the reaction between 3-ethynylaniline and 2-chloroethanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethynyl group can participate in π-π interactions with aromatic residues, further stabilizing the binding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(3-phenyl)ethane-1-sulfonamide
- 2-Chloro-N-(3-ethynylphenyl)propane-1-sulfonamide
- 2-Bromo-N-(3-ethynylphenyl)ethane-1-sulfonamide
Uniqueness
2-Chloro-N-(3-ethynylphenyl)ethane-1-sulfonamide is unique due to the presence of both a chloro group and an ethynyl group, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H10ClNO2S |
|---|---|
Peso molecular |
243.71 g/mol |
Nombre IUPAC |
2-chloro-N-(3-ethynylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C10H10ClNO2S/c1-2-9-4-3-5-10(8-9)12-15(13,14)7-6-11/h1,3-5,8,12H,6-7H2 |
Clave InChI |
ORDXMPHCKBSKBR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NS(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)
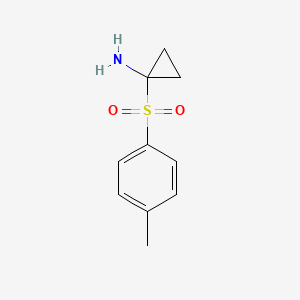
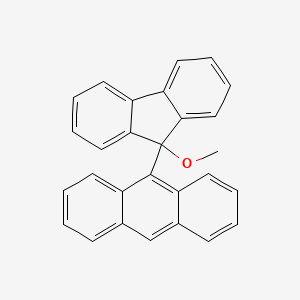
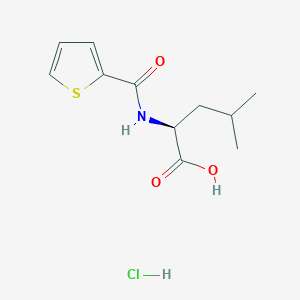
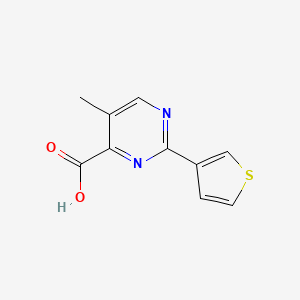
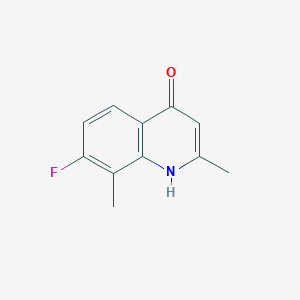
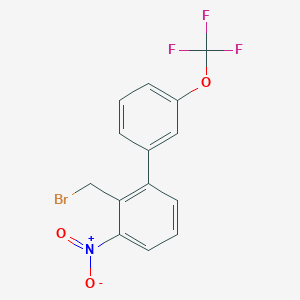
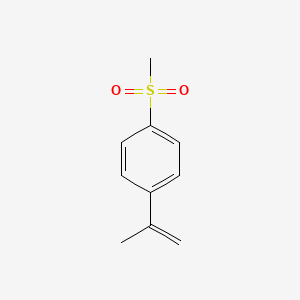
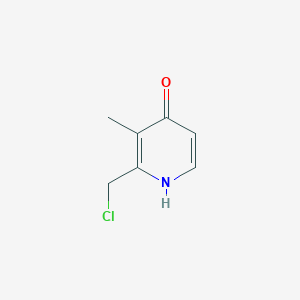
![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
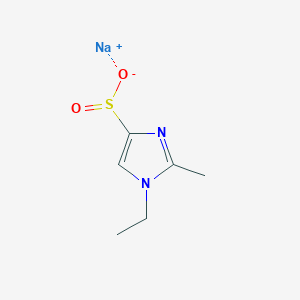
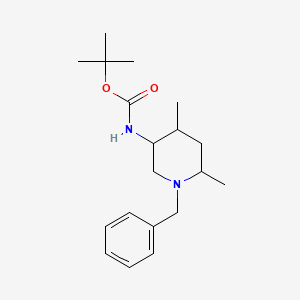
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13151492.png)
